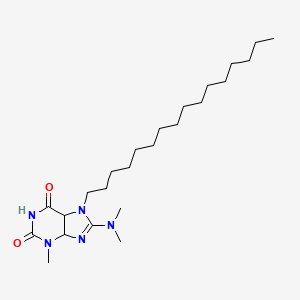![molecular formula C24H26N6O6 B2508762 2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine CAS No. 1251673-89-8](/img/structure/B2508762.png)
2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant, which yields 1,3-diarylated imidazo[1,5-a]pyridines with good to high yields and notable fluorescence emission properties . Another method describes a room-temperature, transition-metal-free one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines, utilizing an iodo-hemiaminal intermediate that is cyclized with a saturated aqueous solution of NaHCO3 to achieve up to 88% yield . Additionally, a novel synthesis route for 8-fluoroimidazo[1,2-a]pyridine has been developed, which has been used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on the imidazo[1,2-a]pyridine core can significantly influence the compound's properties. For instance, the 1,3-diarylated imidazopyridines exhibit improved quantum yields compared to their 3-monosubstituted counterparts . The structural characterization of these compounds is typically confirmed using techniques such as 2D NMR, IR, and high-resolution mass analysis .
Chemical Reactions Analysis
The reactivity of imidazo[1,2-a]pyridine derivatives can lead to various transformations. For example, the reaction of propionyl-3-(4-substitutedphenylamino)isoxazol-5(2H)-ones with triethylamine (TEA) can result in rearrangements to form imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl ring . These reactions highlight the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis and their potential for generating diverse molecular scaffolds.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The fluorescence emission of these compounds suggests potential applications in materials science and as fluorescent probes . The physicochemical mimicry of 8-fluoroimidazo[1,2-a]pyridine to imidazo[1,2-a]pyrimidine has been demonstrated, which is significant for drug design and the development of therapeutic agents . The synthesis of specific derivatives, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, provides intermediates for the creation of biologically active compounds, further emphasizing the importance of understanding these properties .
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design for Kinase Inhibitors
Compounds with a tri- and tetra-substituted imidazole scaffold, similar in structure to the compound , have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. These inhibitors are significant for their role in controlling proinflammatory cytokine release, showcasing the potential of such structures in designing drugs for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthetic and Transformational Chemistry of 1,3-Azoles
The synthesis and chemical properties of 4-phosphorylated 1,3-azoles (including imidazoles) have been extensively reviewed, highlighting their importance in medicinal chemistry for their diverse biological activities. This underscores the versatility of such compounds in synthesizing new drugs with various biological functions (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Antibacterial and Antifungal Applications
Imidazopyridine-based derivatives are highlighted for their potential in combating multi-drug resistant bacterial infections. Their structural frameworks offer a basis for developing novel antibacterial agents, indicating a promising avenue for compounds with similar structures in addressing antibiotic resistance (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).
Drug Metabolism and Cytochrome P450 Inhibition
The specificity and selectivity of chemical inhibitors for cytochrome P450 isoforms, which are crucial for drug metabolism, have been reviewed. This is relevant for understanding how compounds with similar structures may interact with or inhibit specific P450 enzymes, affecting drug metabolism and potential drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Eigenschaften
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-18(27-24(36-13)14-6-7-19(34-4)20(8-14)35-5)12-30-22(25)21(28-29-30)23(31)26-15-9-16(32-2)11-17(10-15)33-3/h6-11H,12,25H2,1-5H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGGNPJQAXNCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)




![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)


![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)

